Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate
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Overview
Description
Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique physicochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of benzotriazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzotriazole is reacted with a suitable base, such as sodium hydride, to form the benzotriazole anion.
Step 2: The benzotriazole anion is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzotriazole derivatives.
Scientific Research Applications
Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-chloroaniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4,5,6-pentafluoroaniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-methylaniline
Uniqueness: Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is unique due to its specific substitution pattern and the presence of the carbamate group. This structural feature imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl N-(benzotriazol-1-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGISATWLCKHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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